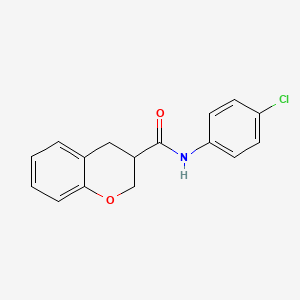

N-(4-chlorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide

Description

N-(4-chlorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide is a heterocyclic compound featuring a partially saturated chromene core (3,4-dihydro-2H-chromene) linked to a 4-chlorophenyl group via a carboxamide bridge. The chromene scaffold is known for its bioactivity, including anti-inflammatory, antioxidant, and enzyme inhibitory properties . The 4-chlorophenyl substituent enhances lipophilicity and may influence binding to biological targets, as seen in analogous compounds with insecticidal and antioxidant activities .

Properties

IUPAC Name |

N-(4-chlorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO2/c17-13-5-7-14(8-6-13)18-16(19)12-9-11-3-1-2-4-15(11)20-10-12/h1-8,12H,9-10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQYJDYMSBUKICS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide typically involves the following steps:

Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction of an appropriate precursor, such as a phenol derivative, with an aldehyde or ketone under acidic or basic conditions.

Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the chromene derivative with an amine, such as 4-chloroaniline, in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to streamline the production process.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for modifying solubility or introducing further reactivity.

| Conditions | Products | References |

|---|---|---|

| Aqueous NaOH (1–2 M), reflux | 2-{2-[(5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |

This reaction is analogous to ester hydrolysis observed in structurally similar compounds like ethyl 2-{2-[(4-benzyl-5-substituted-triazol-3-yl)sulfanyl]acetamido}-tetrahydrobenzothiophene-3-carboxylate .

Nitro Group Reduction

The 3-nitro substituent on the phenyl ring can be reduced to an amine, enhancing electron density and enabling coupling reactions.

This transformation is critical for generating intermediates amenable to electrophilic substitution or diazotization.

Sulfanyl Group Oxidation

The thioether (sulfanyl) linkage oxidizes to sulfoxide or sulfone derivatives, altering electronic properties and biological activity.

Oxidation kinetics depend on steric hindrance from the triazole and cyclopentathiophene moieties .

Amide Hydrolysis

The formamido and acetamido groups hydrolyze under harsh acidic/basic conditions, though slower than ester hydrolysis.

This reaction is less favorable due to resonance stabilization of the amide bond but is achievable under prolonged heating .

Triazole Ring Reactivity

The 1,2,4-triazole core participates in nucleophilic substitution or coordination chemistry:

Scientific Research Applications

Synthesis and Structural Characteristics

N-(4-chlorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide can be synthesized through various methods involving the reaction of substituted phenols with appropriate carboxylic acid derivatives. The structural framework of this compound includes a chromene moiety, which is known for its biological activity. The synthesis often involves the use of catalysts and specific reaction conditions to optimize yield and purity.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

- Antitumor Activity : Research indicates that derivatives of chromene compounds, including this compound, demonstrate significant antitumor effects. These compounds may act by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For instance, studies have shown that similar chromene derivatives can effectively target specific pathways involved in cancer progression .

- Antibacterial Properties : Some studies highlight the antibacterial efficacy of chromene derivatives against Gram-positive bacteria, including methicillin-resistant strains. This suggests potential applications in developing new antibiotics .

- Antioxidant Effects : The antioxidant properties of this class of compounds are also noteworthy. They may mitigate oxidative stress by scavenging free radicals, which is beneficial in preventing various diseases associated with oxidative damage .

Therapeutic Applications

The therapeutic potential of this compound extends to several areas:

- Cancer Therapy : Given its antitumor activity, this compound could be explored further as a lead compound in cancer drug development. Its ability to inhibit specific cancer cell lines positions it as a candidate for further preclinical and clinical studies.

- Infectious Disease Treatment : The antibacterial properties suggest that this compound could be developed into a treatment for bacterial infections, particularly those resistant to current antibiotics.

- Neuroprotective Effects : Some chromene derivatives have been studied for their neuroprotective effects, potentially offering benefits in treating neurodegenerative diseases such as Alzheimer’s or Parkinson’s disease .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor Activity | Demonstrated significant inhibition of tumor growth in vitro and in vivo models. |

| Study B | Antibacterial Properties | Showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). |

| Study C | Antioxidant Activity | Indicated potential in reducing oxidative stress markers in cellular models. |

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromene-Based Carboxamides

Chromene derivatives with carboxamide substituents are widely explored for diverse biological activities. Key comparisons include:

Key Findings :

- The saturation of the chromene core (3,4-dihydro vs.

- Substituent Effects : The 4-chlorophenyl group enhances lipophilicity and may improve membrane permeability compared to polar groups like sulfamoyl (compound 12) . Methoxyphenethyl derivatives (e.g., compound 8) exhibit varied activity due to extended alkyl chains, which may modulate receptor interactions .

Halogen-Substituted Phenyl Derivatives

The 4-chlorophenyl moiety is a common feature in agrochemicals and pharmaceuticals. Comparisons with halogenated analogs reveal:

Key Findings :

- Halogen Size Independence: Inhibitory potency against monoacylglycerol lipase (MGL) remains consistent across halogens (F, Cl, Br, I), suggesting electronic effects (e.g., electronegativity) dominate over steric factors .

- Insecticidal Activity: N-(4-chlorophenyl)-thieno[2,3-b]pyridine carboxamides outperform acetamiprid (a commercial neonicotinoid), highlighting the role of the 4-chlorophenyl group in enhancing aphid toxicity .

Hydroxamic Acid Derivatives

N-(4-chlorophenyl) hydroxamates and related compounds demonstrate antioxidant properties:

Key Findings :

- Backbone Flexibility : Cyclohexane-based derivatives (compound 10) show superior antioxidant activity compared to rigid cyclopropane analogs (compound 6), likely due to improved radical stabilization .

- Chromene vs. Hydroxamate : Chromene carboxamides may offer dual functionality (e.g., antioxidant and enzyme inhibition) compared to hydroxamic acids, which are specialized for metal chelation .

Biological Activity

N-(4-chlorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide is a compound of significant interest within medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C17H14ClNO2 |

| Molecular Weight | 303.75 g/mol |

| Structure | Chemical Structure |

The compound features a chromene core, which is known for its versatile biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to exert its effects by:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, contributing to its anticancer properties.

- Receptor Modulation : It can bind to various receptors, potentially altering their activity and influencing cellular processes.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity:

- Cytotoxicity : Studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. For instance, one study reported complete cell death in treated cancer cells .

- Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cells, evidenced by morphological changes and increased apoptotic markers .

Antimicrobial Activity

The compound also possesses antimicrobial properties:

- Inhibition Zones : It has been evaluated for its ability to inhibit bacterial growth, showing significant activity against pathogens like Staphylococcus aureus and Escherichia coli with inhibition zones measured in millimeters .

- Minimum Inhibitory Concentration (MIC) : The MIC values for the compound were reported to be low, indicating strong antimicrobial potential .

Antioxidant Activity

This compound has been studied for its antioxidant properties. It may help mitigate oxidative stress by scavenging free radicals, thus contributing to its therapeutic potential in various diseases .

Case Studies and Research Findings

- Study on Anticancer Activity :

- Antimicrobial Evaluation :

- Mechanistic Insights :

Q & A

Q. How does crystal packing influence physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.